molecular formula C17H13ClFN3OS B2630809 N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-92-7

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2630809
CAS No.: 688336-92-7
M. Wt: 361.82
InChI Key: WMQXDXKHVIPEAL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a complex structure with a combination of aromatic rings, an imidazole moiety, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioacetamide Formation: The thioacetamide group can be introduced by reacting an appropriate acyl chloride with thioacetamide.

    Coupling Reactions: The final step involves coupling the imidazole derivative with the thioacetamide derivative under suitable conditions, such as the use of a base like triethylamine in an aprotic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and possible biological activity.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions and proteins, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the fluorine atom on the phenyl ring.

    N-(3-bromophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide: Has a bromine atom instead of chlorine on the phenyl ring.

Uniqueness

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the imidazole and thioacetamide groups makes it a compound of interest for various applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3OS/c18-12-2-1-3-14(10-12)21-16(23)11-24-17-20-8-9-22(17)15-6-4-13(19)5-7-15/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQXDXKHVIPEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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